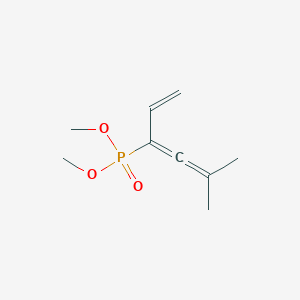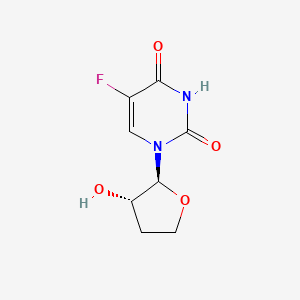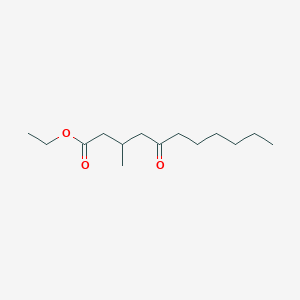
1-(2-Bromo-1-chloro-1,2,2-trifluoroethyl)-2,3,4,5,6-pentafluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1-chloro-1,2,2-trifluoroethyl)-2,3,4,5,6-pentafluorobenzene is a halogenated aromatic compound It is characterized by the presence of multiple halogen atoms, including bromine, chlorine, and fluorine, attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(2-Bromo-1-chloro-1,2,2-trifluoroethyl)-2,3,4,5,6-pentafluorobenzene typically involves halogenation reactions. One common method is the reaction of pentafluorobenzene with 2-bromo-1-chloro-1,2,2-trifluoroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
1-(2-Bromo-1-chloro-1,2,2-trifluoroethyl)-2,3,4,5,6-pentafluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1-chloro-1,2,2-trifluoroethyl)-2,3,4,5,6-pentafluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological effects.
Medicine: Research is being conducted to explore its potential use in pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-1-chloro-1,2,2-trifluoroethyl)-2,3,4,5,6-pentafluorobenzene involves its interaction with molecular targets through halogen bonding and other interactions. The specific pathways and targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Bromo-1-chloro-1,2,2-trifluoroethyl)-2,3,4,5,6-pentafluorobenzene include other halogenated aromatic compounds like:
- 1-(2-Bromo-1-chloro-1,2,2-trifluoroethyl)cyclohexene
- 1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane
These compounds share similar halogenation patterns but differ in their specific structures and properties. The uniqueness of this compound lies in its specific combination of halogen atoms and the resulting chemical properties.
Eigenschaften
CAS-Nummer |
66021-94-1 |
|---|---|
Molekularformel |
C8BrClF8 |
Molekulargewicht |
363.43 g/mol |
IUPAC-Name |
1-(2-bromo-1-chloro-1,2,2-trifluoroethyl)-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C8BrClF8/c9-8(17,18)7(10,16)1-2(11)4(13)6(15)5(14)3(1)12 |
InChI-Schlüssel |
QMRVFWUKHWZCDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(F)(F)Br)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


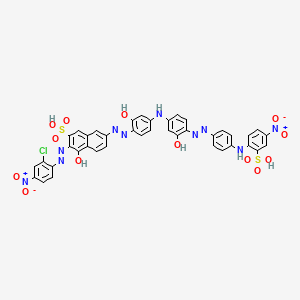
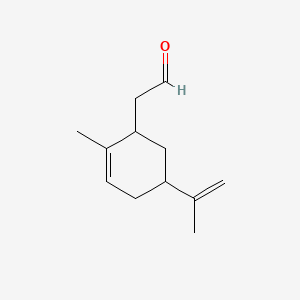
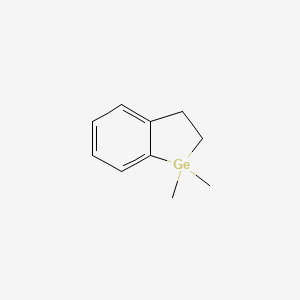

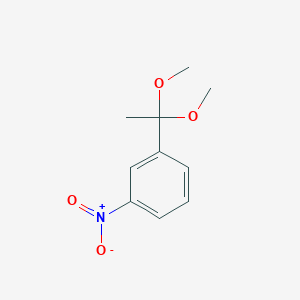
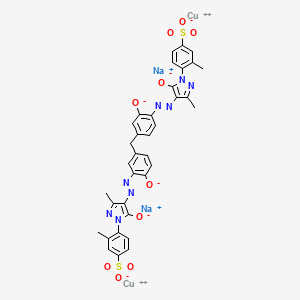
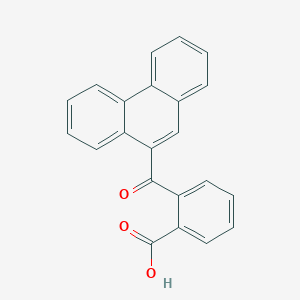
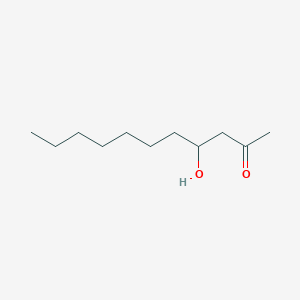

![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)
